Trimethyl[(thiophen-2-yl)oxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[(thiophen-2-yl)oxy]silane is an organosilicon compound with the molecular formula C7H12OSSi. It consists of a thiophene ring bonded to a trimethylsilyl group via an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl[(thiophen-2-yl)oxy]silane can be synthesized through several methods. One common approach involves the reaction of thiophen-2-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is usually purified by distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(thiophen-2-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of thiophen-2-ol and trimethylsilanol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Substitution: Nucleophiles like halides or alkoxides can be employed.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Substitution: Various substituted thiophenes.
Hydrolysis: Thiophen-2-ol and trimethylsilanol.
Scientific Research Applications
Trimethyl[(thiophen-2-yl)oxy]silane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Material Science: The compound is employed in the preparation of silicon-containing polymers and materials.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the activity and selectivity of catalysts.
Mechanism of Action
The mechanism of action of trimethyl[(thiophen-2-yl)oxy]silane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of desired products. The thiophene ring can participate in π-π interactions, influencing the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
- Trimethyl[(thiophen-2-yl)silane]
- Trimethyl[(furan-2-yl)oxy]silane
- Trimethyl[(pyridin-2-yl)oxy]silane
Uniqueness
Trimethyl[(thiophen-2-yl)oxy]silane is unique due to the presence of both a thiophene ring and a trimethylsilyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications .
Properties
CAS No. |
83043-44-1 |
---|---|
Molecular Formula |
C7H12OSSi |
Molecular Weight |
172.32 g/mol |
IUPAC Name |
trimethyl(thiophen-2-yloxy)silane |
InChI |
InChI=1S/C7H12OSSi/c1-10(2,3)8-7-5-4-6-9-7/h4-6H,1-3H3 |
InChI Key |
ZOHIYDGINIUTPN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.